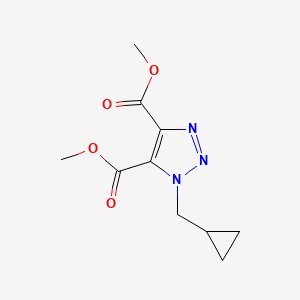
4,5-dimethyl 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two methyl groups and a cyclopropylmethyl group attached to the triazole ring, along with two carboxylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) salts under mild conditions. The general synthetic route can be summarized as follows:
Preparation of Azide: The azide precursor is synthesized from the corresponding amine by reaction with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Functionalization: The resulting triazole is further functionalized by introducing the cyclopropylmethyl and carboxylate groups through various organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted triazole derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4,5-Dimethyl 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,5-dimethyl 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the triazole ring and functional groups allows for specific interactions with target molecules, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-1H-1,2,3-triazole: Lacks the cyclopropylmethyl and carboxylate groups.
1-(Cyclopropylmethyl)-1H-1,2,3-triazole: Lacks the dimethyl and carboxylate groups.
4,5-Dicarboxylate-1H-1,2,3-triazole: Lacks the dimethyl and cyclopropylmethyl groups.
Uniqueness
4,5-Dimethyl 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the cyclopropylmethyl and carboxylate groups enhances its reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C10H13N3O4 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
dimethyl 1-(cyclopropylmethyl)triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C10H13N3O4/c1-16-9(14)7-8(10(15)17-2)13(12-11-7)5-6-3-4-6/h6H,3-5H2,1-2H3 |
InChI Key |
CNDCUSLHXDZWPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC2CC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-Methylbutyl)-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12246415.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile](/img/structure/B12246425.png)
![4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine](/img/structure/B12246426.png)
![4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[2-(methylsulfanyl)benzoyl]piperidine](/img/structure/B12246441.png)
![2-[5-(5-Phenyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12246452.png)
![6-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B12246453.png)
![3-Phenyl-6-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B12246454.png)
![4-ethyl-5-fluoro-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B12246458.png)
![6-ethyl-5-fluoro-N-methyl-N-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B12246459.png)


![4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine](/img/structure/B12246479.png)
![4-(morpholine-4-sulfonyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12246481.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B12246483.png)
